3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
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Overview
Description
2-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the furan and pyridine moieties. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions. The bromofuran moiety can be introduced via bromination of a furan derivative, and the pyridine ring can be incorporated through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale reactions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and hypervalent iodine compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
Oxidation: Products include furanones and other oxygenated derivatives.
Reduction: Products include amines and other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted furans.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with biological macromolecules, while the bromofuran and pyridine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(5-nitrofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine: Similar structure but with a nitro group instead of a bromine atom.
2-[3-(5-chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]pyridine: Similar structure
Properties
Molecular Formula |
C11H6BrN3O2 |
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Molecular Weight |
292.09 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)10-14-11(17-15-10)7-3-1-2-6-13-7/h1-6H |
InChI Key |
DBSUFYRXXVOXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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